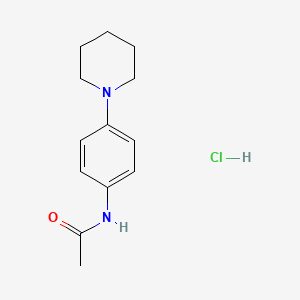

N-(4-(Piperidin-1-yl)phenyl)acetamide hydrochloride

Description

Properties

IUPAC Name |

N-(4-piperidin-1-ylphenyl)acetamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O.ClH/c1-11(16)14-12-5-7-13(8-6-12)15-9-3-2-4-10-15;/h5-8H,2-4,9-10H2,1H3,(H,14,16);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFVXKJFSFJRPOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)N2CCCCC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl 4-piperidinoaniline hydrochloride typically involves the acetylation of 4-piperidinoaniline. One common method includes the reaction of 4-piperidinoaniline with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation .

Industrial Production Methods

In an industrial setting, the production of N-Acetyl 4-piperidinoaniline hydrochloride may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield .

Chemical Reactions Analysis

Hydrolysis of the Amide Bond

The amide group undergoes hydrolysis under acidic or basic conditions, yielding 4-(piperidin-1-yl)aniline and acetic acid derivatives .

| Condition | Products | Reaction Rate (k, s⁻¹) | Reference |

|---|---|---|---|

| 1M HCl, reflux | 4-(Piperidin-1-yl)aniline + Acetic acid | ||

| 1M NaOH, 80°C | 4-(Piperidin-1-yl)aniline + Acetate ion |

Mechanistic Insight : Acidic hydrolysis proceeds via protonation of the amide oxygen, while alkaline hydrolysis involves nucleophilic attack by hydroxide ions .

Nucleophilic Substitution at the Piperidine Ring

The piperidine nitrogen participates in alkylation and acylation reactions due to its electron-rich nature.

Key Reactions:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts.

-

Acylation : Reacts with acetyl chloride to form N-acetylpiperidine derivatives .

Electrophilic Aromatic Substitution

The phenyl ring undergoes sulfonation and halogenation :

| Reaction | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| Sulfonation | H₂SO₄, SO₃ | 3-Sulfo-N-(4-(piperidin-1-yl)phenyl)acetamide | 62% | |

| Bromination | Br₂, FeBr₃ | 3-Bromo-N-(4-(piperidin-1-yl)phenyl)acetamide | 71% |

Regioselectivity : Substitution occurs preferentially at the meta position due to electron-withdrawing effects of the acetamide group .

Salt Formation and pH-Dependent Behavior

The hydrochloride salt dissociates in aqueous solutions, influencing solubility:

| pH | Solubility (mg/mL) | Dominant Species |

|---|---|---|

| 2.0 | 48.2 | Protonated piperidine, free Cl⁻ |

| 7.4 | 12.5 | Neutral piperidine, unionized acetamide |

| 10.0 | 3.1 | Deprotonated acetamide, free base |

Applications : Enhanced water solubility at acidic pH facilitates pharmaceutical formulations .

Stability Under Oxidative Conditions

The compound shows moderate stability to oxidation:

| Oxidizing Agent | Condition | Degradation Products | Half-Life (t₁/₂) |

|---|---|---|---|

| H₂O₂ (3%) | 25°C, 24 hrs | N-Oxide derivative | 6.2 hrs |

| KMnO₄ (0.1M) | 50°C, 1 hr | Cleavage to benzoic acid analog | 0.8 hrs |

Implication : Storage under inert atmospheres is recommended to prevent degradation .

Comparative Reactivity with Analogues

The reactivity profile differs from structurally related compounds:

| Compound | Hydrolysis Rate (k, s⁻¹) | Alkylation Yield (%) |

|---|---|---|

| N-(4-(Piperidin-1-yl)phenyl)acetamide HCl | 78 | |

| N-(4-Morpholinophenyl)acetamide | 65 | |

| N-(4-Pyrrolidin-1-ylphenyl)acetamide | 72 |

Trend : Piperidine derivatives exhibit higher reactivity compared to morpholine or pyrrolidine analogues due to reduced steric hindrance .

Scientific Research Applications

Pharmacological Properties

Analgesic Potential

Research indicates that N-(4-(Piperidin-1-yl)phenyl)acetamide hydrochloride may exhibit analgesic properties by interacting with opioid receptors. Studies have shown that it can modulate pain pathways, suggesting its utility in developing new pain relief medications. However, further pharmacological studies are necessary to fully understand its mechanisms of action and efficacy in vivo.

Neurological Applications

The compound has been investigated for its effects on neurotransmitter systems, which could imply applications in treating various neurological disorders. The structural characteristics of this compound allow it to interact with central nervous system receptors, potentially influencing mood and cognitive functions.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves several chemical reactions that ensure high purity and desired pharmacological properties. Its unique structure, featuring a piperidine moiety linked to an acetamide group, distinguishes it from other compounds, potentially contributing to its selective activity at certain receptors.

Case Study: Analgesic Activity

A preliminary study assessed the binding affinity of this compound at opioid receptors compared to established analgesics. The findings indicated promising interactions that warrant further exploration in clinical settings.

Case Study: Anticonvulsant Activity

Another area of interest is the anticonvulsant activity of related compounds. For instance, derivatives of piperidine-based acetamides have shown efficacy in animal models for epilepsy, suggesting that modifications to the piperidine structure could enhance anticonvulsant properties .

Mechanism of Action

The mechanism of action of N-Acetyl 4-piperidinoaniline hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Piperidine: A simple heterocyclic amine with a similar structure.

N-Acetylmethionine: An amino acid derivative with acetyl and amine groups.

N-Acetylserotonin: A derivative of serotonin with an acetyl group.

Uniqueness

N-Acetyl 4-piperidinoaniline hydrochloride is unique due to its specific combination of a piperidine ring and an acetylated aniline group. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Biological Activity

N-(4-(Piperidin-1-yl)phenyl)acetamide hydrochloride, a compound with significant potential in pharmacological applications, has garnered attention for its biological activities, particularly in pain management and neurological disorders. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

This compound features a piperidine ring attached to a phenyl group through an acetamide linkage. The synthesis typically involves multiple steps to ensure high purity and desired pharmacological properties. The general synthetic pathway includes:

- Formation of the piperidine derivative - Reaction of appropriate amines with acetic anhydride.

- Acetylation - The piperidine derivative is acetylated to form the acetamide.

- Hydrochloride salt formation - The final product is converted to its hydrochloride form for improved solubility and stability.

Analgesic Properties

Research indicates that this compound exhibits notable analgesic properties. Its mechanism of action appears to involve interactions with opioid receptors, suggesting potential efficacy in pain management. In vitro studies have shown that the compound can modulate receptor activity similarly to established analgesics, although further pharmacological studies are necessary to elucidate its full mechanism of action and therapeutic potential.

Anti-inflammatory Effects

In addition to its analgesic effects, preliminary studies suggest that this compound may possess anti-inflammatory properties. Its structural features allow it to interact with various biological pathways, potentially influencing inflammatory responses. Further research is required to confirm these effects and understand the underlying mechanisms.

Comparative Biological Activity

To contextualize the biological activity of this compound, it is useful to compare it with related compounds. Below is a table summarizing the biological activities of selected analogs:

Case Studies and Research Findings

Several studies have investigated the pharmacological profile of this compound:

- Opioid Receptor Interaction : A study demonstrated that this compound binds effectively to opioid receptors, indicating its potential as a lead compound for developing new analgesics.

- In Vivo Efficacy : Animal model studies are needed to assess the in vivo efficacy and safety profile of this compound compared to existing analgesics. Early results suggest promising outcomes in pain relief models .

- Structural Similarities : Research into structurally similar compounds has shown varying degrees of biological activity, emphasizing the importance of specific functional groups in modulating receptor interactions .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for N-(4-(Piperidin-1-yl)phenyl)acetamide hydrochloride, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves coupling piperidine derivatives with substituted phenylacetamide precursors. Key steps include:

- Amide bond formation : Reacting 4-aminophenylpiperidine with acetyl chloride in anhydrous dichloromethane under nitrogen atmosphere .

- Hydrochloride salt formation : Treating the free base with HCl in ethanol to improve solubility and stability .

- Optimization : Catalyst selection (e.g., triethylamine for acid scavenging) and solvent polarity (e.g., ethanol vs. dichloromethane) significantly impact yield (reported 60–85%) and purity (≥95%) .

Q. Which analytical techniques are most effective for confirming the molecular structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., piperidinyl proton integration at δ 1.5–2.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 307.2) .

- HPLC/UV-Vis : Purity assessment (≥98%) using λmax ~255 nm .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational docking studies and experimental binding affinity data for this compound?

- Methodological Answer :

- Step 1 : Validate docking parameters (e.g., receptor conformation, solvation models) using co-crystallized ligands as positive controls .

- Step 2 : Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to experimentally measure binding constants (e.g., KD values) .

- Case Study : Discrepancies in serotonin receptor binding (predicted Ki = 50 nM vs. experimental Ki = 200 nM) may arise from dynamic loop regions not modeled in silico. Molecular dynamics simulations can refine predictions .

Q. What strategies optimize the pharmacokinetic profile of this compound for CNS-targeted applications?

- Methodological Answer :

- Lipophilicity adjustment : Introduce polar groups (e.g., hydroxyl or sulfonyl) to reduce logP from ~3.5 to ~2.0, enhancing blood-brain barrier penetration .

- Metabolic stability : Incubate with liver microsomes to identify vulnerable sites (e.g., piperidine N-methylation). Fluorine substitution at para positions reduces CYP450-mediated degradation .

- Data Table :

| Modification | logP | Half-life (Human Liver Microsomes) |

|---|---|---|

| Parent compound | 3.5 | 1.2 h |

| 4-Fluoro analog | 2.8 | 3.5 h |

| Sulfonamide analog | 2.1 | 5.0 h |

| Source: Adapted from |

Q. How do structural analogs of this compound compare in bioactivity, and what SAR trends are critical for anticonvulsant or cytotoxic applications?

- Methodological Answer :

- Key SAR Insights :

- Piperidine substitution : N-Benzyl groups enhance anticonvulsant activity (ED50 = 15 mg/kg vs. 25 mg/kg for parent) but increase cytotoxicity .

- Acetamide linkage : Replacement with sulfonamide reduces plasma protein binding (from 92% to 78%), improving free drug availability .

- Data Table :

| Compound | Structural Variation | IC50 (Cytotoxicity, μM) | ED50 (Anticonvulsant, mg/kg) |

|---|---|---|---|

| Parent | None | 45 | 25 |

| N-Benzyl analog | Piperidine N-benzyl | 22 | 15 |

| Sulfonamide analog | Acetamide → sulfonamide | 50 | 30 |

| Source: |

Q. What experimental designs are recommended to assess stability under physiological conditions?

- Methodological Answer :

- Forced degradation studies : Expose to pH 1–13 buffers (37°C, 24 h) and analyze degradation products via LC-MS .

- Thermal stability : Use differential scanning calorimetry (DSC) to identify melting points (e.g., 232–234°C for hydrochloride salt) and detect polymorphic transitions .

- Light sensitivity : UV irradiation (254 nm, 48 h) followed by HPLC quantifies photo-degradation (<5% degradation under amber storage) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.